Bis(1,2,2-trimethylpropyl) methylphosphonate

Descripción general

Descripción

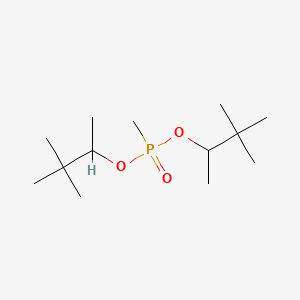

Bis(1,2,2-trimethylpropyl) methylphosphonate is an organophosphorus compound with the molecular formula C₁₃H₂₉O₃P It is known for its unique structure, which includes a phosphonate group bonded to two 1,2,2-trimethylpropyl groups and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,2,2-trimethylpropyl) methylphosphonate typically involves the esterification of methylphosphonic acid with 1,2,2-trimethylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CH3P(O)(OH)2+2C6H14O→CH3P(O)(OC6H14)2+2H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products:

Oxidation: Formation of phosphonic acid derivatives

Substitution: Formation of substituted phosphonates

Aplicaciones Científicas De Investigación

Flame Retardant Applications

Bis(1,2,2-trimethylpropyl) methylphosphonate has been identified as a flame-retardant additive in various materials, particularly in polymer formulations. Its effectiveness stems from its ability to form a protective char layer when exposed to heat, thus inhibiting combustion.

Case Study: Flame Retardant in Lithium-Ion Batteries

Research indicates that incorporating this compound into lithium-ion electrolytes enhances thermal stability and reduces flammability. The char formation during combustion acts as a barrier, slowing down the spread of flames and protecting the battery components .

Catalytic Applications

The compound serves as a catalyst in several organic reactions, particularly in phosphorylation processes.

Example Reactions:

- Phosphorylation of Alcohols : It is used to phosphorylate polyfluoroalkanols, which are significant in synthesizing various fluorinated compounds .

- Synthesis of Anticancer Agents : It plays a role in the synthesis of bioactive compounds such as dictyostatin, which stabilizes microtubules and is being studied for its anticancer properties .

Research in Biodegradation

Studies have explored the biodegradation of this compound in contaminated environments. Its breakdown products can impact microbial activity and soil health.

Findings:

Research has shown that bacterial consortia can effectively degrade this phosphonate compound, leading to the reduction of environmental toxicity associated with its use in industrial applications .

Dual-Use Regulation

Due to its potential applications in chemical weapons and military uses (specifically as a precursor for nerve agents), this compound is subject to strict regulatory controls under dual-use regulations. This includes monitoring for its synthesis and distribution to prevent misuse .

Data Table of Applications

Mecanismo De Acción

The mechanism of action of Bis(1,2,2-trimethylpropyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and has potential therapeutic applications.

Comparación Con Compuestos Similares

- Methylphosphonic acid, bis(1,2,2-trimethylpropyl) ester

- Dipinacolyl methylphosphonate

- Methylphosphonic acid, dipinacolyl ester

Comparison: Bis(1,2,2-trimethylpropyl) methylphosphonate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Actividad Biológica

Bis(1,2,2-trimethylpropyl) methylphosphonate (CAS Number: 7040-58-6) is an organophosphorus compound that has garnered attention for its biological activity and potential applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₂₉O₃P

- Molecular Weight : 264.3413 g/mol

- IUPAC Name : Phosphonic acid, methyl-, bis(1,2,2-trimethylpropyl) ester

- Other Names : Methylphosphonic acid, dipinacolyl ester; Dipinacolyl methylphosphonate

This compound functions as a phosphonate ester, which can influence biological systems through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing overstimulation of cholinergic receptors. Such mechanisms are characteristic of many organophosphorus compounds and contribute to their biological activity.

Biological Activity Overview

- Neurotoxicity :

- Genotoxicity :

- Environmental Stability :

Table 1: Summary of Biological Studies on this compound

Case Studies

- Case Study 1 : A study conducted on the effects of this compound on AChE activity demonstrated that while it inhibited enzyme function at higher concentrations, its impact was significantly lower than that of more toxic organophosphate analogs such as sarin and soman .

- Case Study 2 : An assessment of dermal exposure showed that the compound's penetration through skin was minimal and below detection limits in controlled experiments . This finding suggests a lower risk for acute toxicity through dermal routes compared to other organophosphate compounds.

Propiedades

IUPAC Name |

3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29O3P/c1-10(12(3,4)5)15-17(9,14)16-11(2)13(6,7)8/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQAITMTGIQAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)OP(=O)(C)OC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990607 | |

| Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-58-6 | |

| Record name | Bis(1,2,2-trimethylpropyl) methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.